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molecular formula C13H16N2O2 B8529446 1-(3-Aminophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione CAS No. 88011-42-1

1-(3-Aminophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione

Cat. No. B8529446
M. Wt: 232.28 g/mol
InChI Key: WEVQBTAEYDHTGI-UHFFFAOYSA-N
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Patent
US04400202

Procedure details

Seventy-four g. of N-m-nitrophenyl-2-methyl-2-ethylsuccinimide, as prepared in Example VI, was added portion wise to 60 g. of iron powder, 4 ml. of concentrated HCl, 200 ml. of ethanol and 160 ml. of water at reflux. When addition was complete and the temperature had fallen to 70° C., the mixture was treated with 4 g. of 50% NaOH and filtered immediately. The filtercake was washed with hot ethyl alcohol and the filtrate stripped under vacuum. The product which crystallized on removal of the ethyl alcohol weighed 49 g. when dry and had a m.p. of 100°-102° C. The product was identified as the title compound by analysis of infrared spectra.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
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Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[C:14](=[O:15])[CH2:13][C:12]([CH3:18])([CH2:16][CH3:17])[C:11]2=[O:19])[CH:7]=[CH:8][CH:9]=1)([O-])=O.Cl.C(O)C>[Fe].O>[NH2:1][C:4]1[CH:5]=[C:6]([N:10]2[C:14](=[O:15])[CH2:13][C:12]([CH3:18])([CH2:16][CH3:17])[C:11]2=[O:19])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1C(C(CC1=O)(CC)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
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Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portion wise to 60 g
ADDITION
Type
ADDITION
Details
When addition
CUSTOM
Type
CUSTOM
Details
had fallen to 70° C.
ADDITION
Type
ADDITION
Details
the mixture was treated with 4 g
FILTRATION
Type
FILTRATION
Details
of 50% NaOH and filtered immediately
WASH
Type
WASH
Details
The filtercake was washed with hot ethyl alcohol
CUSTOM
Type
CUSTOM
Details
The product which crystallized on removal of the ethyl alcohol
CUSTOM
Type
CUSTOM
Details
when dry

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=CC1)N1C(C(CC1=O)(CC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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